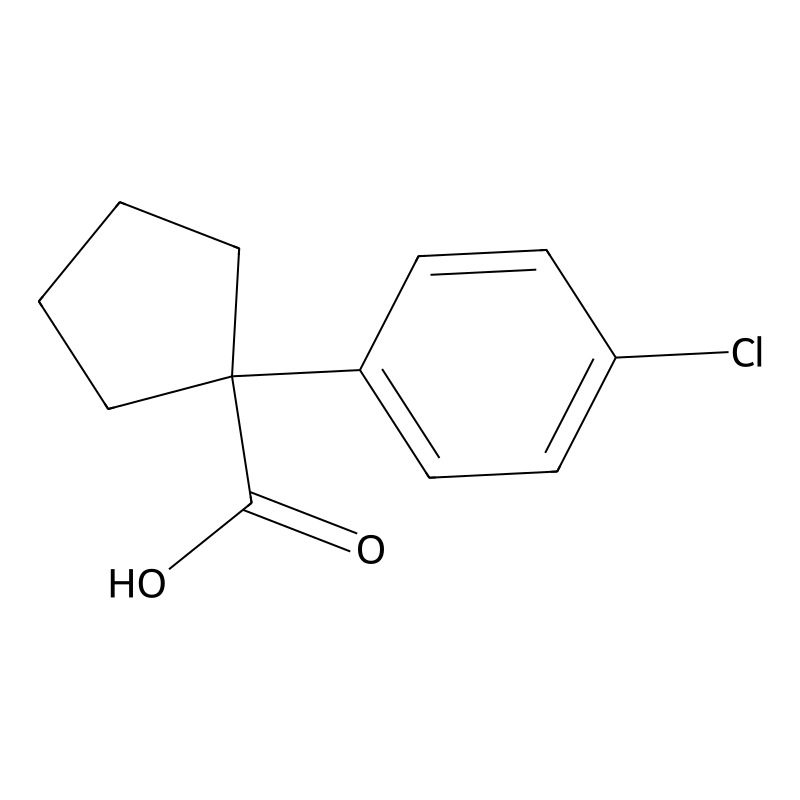

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a carboxylic acid group suggests potential applications in organic synthesis as a building block for more complex molecules. Carboxylic acids are versatile functional groups that can undergo various reactions like esterification, amidation, and decarboxylation .

Medicinal chemistry

The combination of a cyclopentane ring and an aromatic group (chlorophenyl) can be of interest for medicinal chemists exploring novel drug candidates. These structural features are present in various bioactive molecules , . However, there is no documented evidence to confirm if 1-(4-Chlorophenyl)cyclopentanecarboxylic acid itself possesses any specific medicinal properties.

Material science

Carboxylic acids can be used as precursors for the synthesis of polymers. The properties of the resulting polymers can be influenced by the structure of the acid unit. While 1-(4-Chlorophenyl)cyclopentanecarboxylic acid has not been explicitly reported for this purpose, the concept of using novel carboxylic acids for polymer synthesis is a well established area of research .

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a chlorophenyl group. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of approximately 224.68 g/mol. This compound exists as a solid at room temperature and is typically used in various biochemical applications due to its functional groups that enable diverse chemical reactivity and biological interactions .

There is no documented research on the specific mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. However, structurally similar molecules with a carboxylic acid group can participate in various biological processes, such as acting as enzyme inhibitors or affecting protein function []. Further research is needed to determine if this specific compound has any biological activity.

- Formation of Organotin Complexes: It reacts with diorganotin(IV) oxide or dichloride, resulting in the formation of organotin(IV) complexes, which are significant in various applications including catalysis and material science .

- Esterification: The carboxylic acid group can undergo esterification reactions with alcohols, leading to the formation of esters that may have different properties and applications.

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, releasing carbon dioxide and forming new compounds.

Several methods can be employed to synthesize 1-(4-Chlorophenyl)cyclopentanecarboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as substituted phenyl compounds and cyclopentanones, cyclization reactions can yield the desired compound.

- Reactions Involving Chlorinated Aromatics: Chlorinated aromatic compounds can be reacted with cyclopentanecarboxylic acid derivatives under specific conditions to introduce the chlorophenyl group.

- Multi-step Synthesis: A more complex synthesis might involve multiple steps including protection-deprotection strategies, oxidation, and reduction processes to achieve the final product.

1-(4-Chlorophenyl)cyclopentanecarboxylic acid finds applications in various fields:

- Pharmaceutical Research: Due to its potential biological activities, it is used in drug development studies.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Material Science: Its derivatives may be utilized in developing polymers or other materials with specific properties.

Interaction studies involving 1-(4-Chlorophenyl)cyclopentanecarboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with receptors or enzymes relevant to inflammatory pathways. Further research is needed to elucidate these interactions fully and determine their implications for therapeutic use .

Several compounds share structural similarities with 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Similar chlorinated phenyl group | Different position of the chlorine atom affects reactivity |

| 1-(4-Bromophenyl)cyclopentanecarboxylic acid | Bromine instead of chlorine | May exhibit different biological activities due to bromine's larger size |

| Cyclopentane-1-carboxylic acid | Lacks the phenyl group | Simpler structure; primarily used as a building block in organic synthesis |

These compounds highlight the uniqueness of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid due to its specific chlorophenyl substitution, which influences both its chemical reactivity and biological activity.